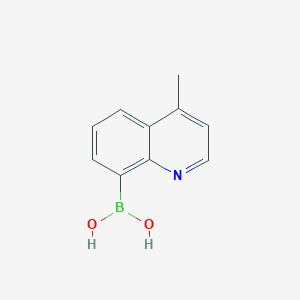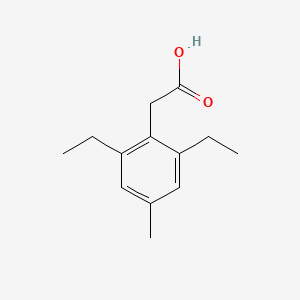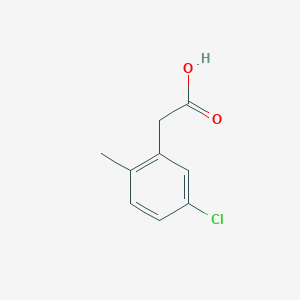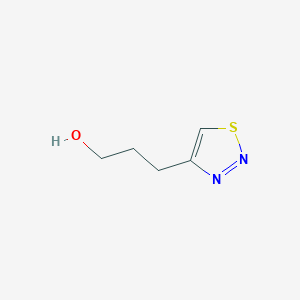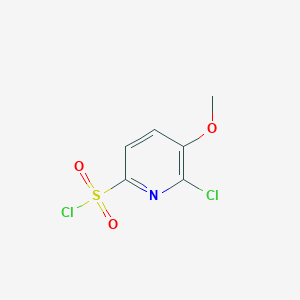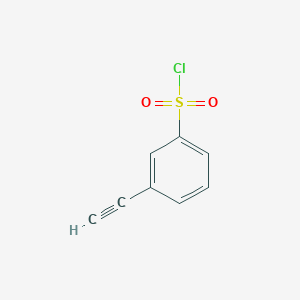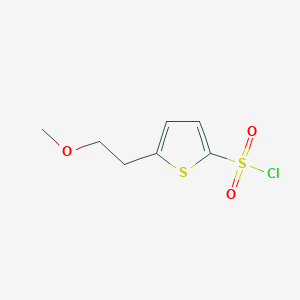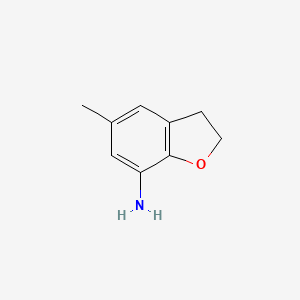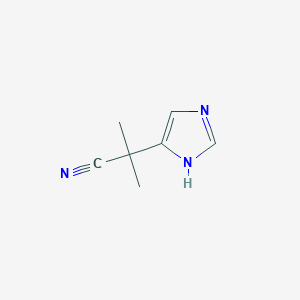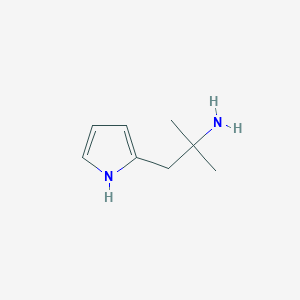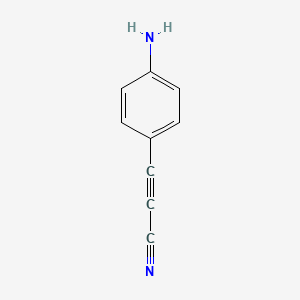
APNamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
APNamine is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is a neurotoxin found in bee venom, specifically in apitoxin. This compound is an 18 amino acid globular peptide that selectively blocks small-conductance calcium-activated potassium channels (SK channels) in the central nervous system .
Mechanism of Action
Target of Action
3-(4-Aminophenyl)prop-2-ynenitrile, also known as MAPN, is primarily used in the field of bioconjugation . Its primary targets are thiol moieties present in various biological compounds . Thiol groups are among the most frequently used functional groups in bioconjugation .
Mode of Action
MAPN interacts with its targets (thiol groups) through a process known as thiol-to-thiol conjugation . This process involves the coupling of thiol groups to other functions such as amines and carboxylic acids . The interaction of MAPN with thiol groups results in the formation of conjugates , which are compounds formed by the joining of two or more molecules .
Biochemical Pathways
The biochemical pathways affected by MAPN are those involving compounds with thiol moieties . The downstream effects of these pathways depend on the specific compounds being conjugated and the functions they perform in the biological system.
Result of Action
The molecular and cellular effects of MAPN’s action are primarily related to its ability to form conjugates with compounds containing thiol moieties . These conjugates can have various effects depending on the specific compounds involved and the biological context in which they are formed .
Action Environment
The action, efficacy, and stability of MAPN can be influenced by various environmental factors. These may include the presence of other compounds, pH levels, temperature, and other conditions specific to the biological system in which MAPN is used . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of APNamine involves the extraction of bee venom followed by purification processes to isolate the peptide. The primary method includes:
Extraction: Bee venom is collected and dried.
Purification: The venom is subjected to chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from bee venom, followed by advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
APNamine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break these disulfide bonds, reverting this compound to its reduced form.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents used in peptide synthesis.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted analogs that help in understanding its structure and function .
Scientific Research Applications
APNamine has a wide range of applications in scientific research:
Chemistry: Used as a molecular probe to study ion channels and their functions.
Biology: Helps in understanding the role of SK channels in neuronal signaling and plasticity.
Medicine: Potential therapeutic applications in treating neurological disorders by modulating SK channel activity.
Industry: Used in the development of bio-inspired materials and nanotechnology
Comparison with Similar Compounds
APNamine is unique in its high selectivity for SK channels compared to other similar compounds. Some similar compounds include:
Charybdotoxin: A peptide toxin from scorpion venom that blocks potassium channels but with less selectivity.
Iberiotoxin: Another scorpion toxin that targets large-conductance calcium-activated potassium channels (BK channels).
Maurotoxin: A peptide from scorpion venom that blocks both SK and BK channels .
This compound’s uniqueness lies in its ability to selectively inhibit SK channels without affecting other types of potassium channels, making it a valuable tool in neurophysiological research .
Properties
IUPAC Name |
3-(4-aminophenyl)prop-2-ynenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDWBAQHPPVINL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate](/img/structure/B6614946.png)
![2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid](/img/structure/B6614951.png)

